Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate
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Overview
Description
Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions are common, where the quinoline ring can be functionalized using reagents like bromine or chlorine under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (bromine, chlorine), acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
Quinazoline: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness: Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63123-82-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-ethyl-3-methyl-1-oxidoquinolin-1-ium-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-11-9(2)13(14(16)18-3)10-7-5-6-8-12(10)15(11)17/h5-8H,4H2,1-3H3 |
InChI Key |
PKDXDLIEYHUMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2C(=C1C)C(=O)OC)[O-] |
Origin of Product |
United States |
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